
(4-(2-Fluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
Overview
Description
4-(2-Fluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone, or 4-FEPM, is a synthetic compound with a wide range of applications in scientific research. Its unique chemical structure makes it an ideal candidate for a variety of laboratory experiments, as well as for therapeutic applications. 4-FEPM has been studied extensively in recent years, with research focusing on its synthesis, mechanism of action, biochemical and physiological effects, and potential uses in the laboratory.
Scientific Research Applications
Synthesis and Structural Exploration
A study by Prasad et al. (2018) focused on the synthesis and structural exploration of a novel bioactive heterocycle, evaluated for antiproliferative activity. The compound's structure was characterized using various spectroscopic techniques and confirmed by X-ray diffraction studies. The molecular structure is stabilized by both inter and intra-molecular hydrogen bonds, with Hirshfeld surface analysis used to analyze intermolecular interactions.
Crystal Structure and DFT Study
Huang et al. (2021) reported the synthesis of boric acid ester intermediates, including compounds related to "(4-(2-Fluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone," and analyzed their crystal structure and conformation using X-ray diffraction and density functional theory (DFT) Huang et al. (2021). The study revealed physicochemical properties and the consistency of molecular structures optimized by DFT with crystal structures.
Antileukemic Activity
Vinaya et al. (2011) synthesized several derivatives to explore the anticancer effect associated with the piperidine framework. Among these, certain compounds showed significant antiproliferative activity against human leukemia cells, indicating the potential for developing novel antileukemic agents Vinaya et al. (2011).
Antimicrobial Activity
Mallesha and Mohana (2014) developed 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and evaluated them for in vitro antibacterial and antifungal activities. Some compounds exhibited good antimicrobial activity against tested pathogenic strains Mallesha and Mohana (2014).
Neuroprotective Activities
Zhong et al. (2020) designed and synthesized aryloxyethylamine derivatives, evaluated for their neuroprotective effects against glutamate-induced cell death and acute cerebral ischemia. The study identified several compounds with potent neuroprotective activities, offering promise for developing new anti-ischemic stroke agents Zhong et al. (2020).
properties
IUPAC Name |
[4-(2-fluoroethyl)piperidin-1-yl]-pyrrolidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21FN2O/c13-5-1-10-3-7-15(8-4-10)12(16)11-2-6-14-9-11/h10-11,14H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIFBCQVHYKLIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)N2CCC(CC2)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



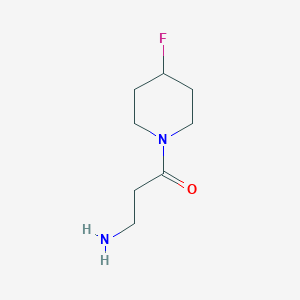
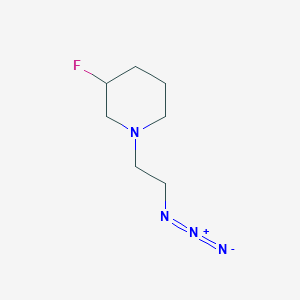
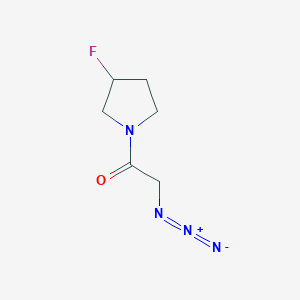




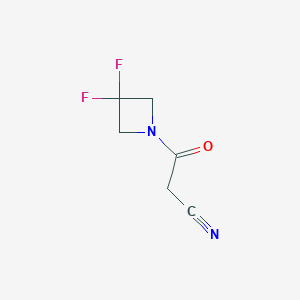
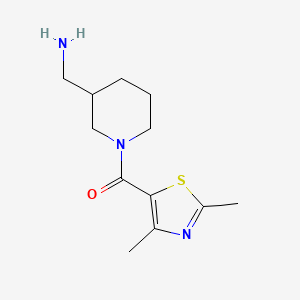

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-butyl-N-ethylacetamide](/img/structure/B1476532.png)
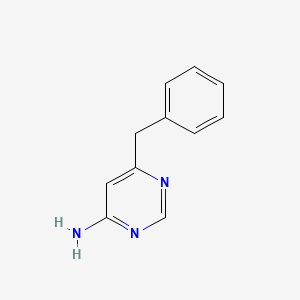
![N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine](/img/structure/B1476535.png)
![3-(cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1476538.png)